molecular formula C19H14FN3O4 B2796580 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 946243-82-9

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2796580
CAS No.: 946243-82-9
M. Wt: 367.336
InChI Key: SHPQPYRIAWYMGP-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzo[d][1,3]dioxolyl (benzodioxole) group at position 1 and a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety at position 2.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-14-4-2-1-3-13(14)18-21-19(27-22-18)11-7-17(24)23(9-11)12-5-6-15-16(8-12)26-10-25-15/h1-6,8,11H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPQPYRIAWYMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that are believed to contribute to its biological activity. The key components include:

  • Benzo[d][1,3]dioxole moiety, known for its potential antioxidant and anti-inflammatory properties.
  • Oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
  • Pyrrolidinone structure , which can enhance bioactivity through interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest the following mechanisms:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis. For instance, it has shown promising results in inhibiting the proliferation of HeLa and HCT-116 cell lines.
  • Enzyme Inhibition : The oxadiazole component may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell growth and survival.

Biological Activity Data

Recent studies have quantified the biological activity of the compound using various assays. Below is a summary of findings:

Biological Activity Cell Line/Target IC50 (μM) Mechanism
CytotoxicityHCT-11636Induction of apoptosis
CytotoxicityHeLa34Induction of apoptosis
Enzyme InhibitionCholinesteraseNot specifiedInhibition of enzyme activity
Antimicrobial ActivityVarious BacteriaNot specifiedPotential antibacterial effects

Case Studies

Several research studies have investigated the efficacy of this compound in different contexts:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure could enhance activity against specific targets (e.g., HeLa and MCF-7) .
  • Antimicrobial Properties : Research indicated that compounds containing the benzo[d][1,3]dioxole moiety displayed antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups was linked to enhanced antimicrobial activity .
  • Mechanistic Insights : Investigations into the mechanism revealed that compounds with similar structures could induce morphological changes consistent with apoptosis in cancer cells, highlighting their potential therapeutic applications .

Scientific Research Applications

MAO-B Inhibition

Recent studies have highlighted the effectiveness of this compound as a potent inhibitor of monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound demonstrated an IC50 value of 0.009 µM , indicating strong inhibitory activity against MAO-B .

Mechanism of Action:

  • The compound acts as a competitive inhibitor , binding to the active site of the enzyme and preventing the breakdown of neurotransmitters such as dopamine, which is crucial for motor function .
  • In vivo studies using the MPTP model of Parkinson's disease showed that the compound significantly improved motor impairment, correlating with its MAO-B inhibitory activity in the brain .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various derivatives related to its structure have shown promising results against different cancer cell lines. For instance:

  • Structural Variants: Certain modifications to the benzo[d][1,3]dioxole moiety enhance cytotoxicity against tumor cells .
  • Apoptosis Induction: Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies indicate that:

  • Substituting electron-withdrawing groups on the phenyl ring enhances activity, while electron-donating groups tend to reduce it.
  • The presence of specific functional groups can significantly influence the binding affinity and selectivity towards MAO-B and cancer cell targets .

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

  • Parkinson's Disease Model:
    • In a controlled study involving MPTP-treated mice, administration of the compound resulted in notable improvements in motor function and reduced neurodegeneration markers .
  • Cancer Cell Line Studies:
    • In vitro studies using various cancer cell lines demonstrated that derivatives of this compound could effectively inhibit cell proliferation and induce apoptosis. For example, one derivative showed an IC50 of 7.4 μM against a glioblastoma cell line .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula (MW) Key Properties/Findings Reference
1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-2-one (3q) Pyrrolidin-2-one Benzo[d][1,3]dioxol-5-yl at position 1 C₁₁H₁₁NO₃ (217.21 g/mol) 43% yield; m.p. 90.6–91.2°C; synthesized via silica gel chromatography .
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Benzo[d][1,3]dioxol-5-ylmethyl at position 1; 4-(4-fluorophenyl)piperazinyl at position 3 C₂₂H₂₁FN₂O₅ (424.42 g/mol) Features a dione core, altering redox properties compared to pyrrolidin-2-one .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydropyrazole Benzo[d][1,3]dioxol-5-yl at position 5; tert-butyl at position 3 C₁₄H₁₇N₂O₂ (253.30 g/mol) Anticonvulsant activity studied; synthesis via cyclocondensation .
Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 1,4-Dihydropyridine Benzo[d][1,3]dioxol-5-yl-propan-2-yl at position 4; ester groups at 3,5 C₂₅H₃₀N₂O₆ (466.52 g/mol) 49–50% yield; yellow oil; synthesized via Hantzsch reaction .
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one Dihydro-pyrrol-3-one Benzimidazolyl at position 4; 4-fluorophenyl at position 1 C₁₇H₁₃FN₄O (308.31 g/mol) Potential kinase inhibition; commercial availability (HMS2163N16, MFCD06380150) .

Structural and Functional Insights

  • Core Variations : The target compound’s pyrrolidin-2-one core differentiates it from dihydropyridines (e.g., ) and dihydropyrazoles (e.g., ), which may exhibit distinct electronic properties and biological targets. Pyrrolidin-2-one derivatives are often explored for CNS activity due to their ability to cross the blood-brain barrier .
  • Substituent Effects : The 3-(2-fluorophenyl)-1,2,4-oxadiazole group in the target compound contrasts with simpler benzodioxolyl substituents (e.g., compound 3q ) or piperazinyl groups (e.g., ). Fluorine atoms enhance lipophilicity and metabolic stability, while oxadiazoles improve binding affinity in drug-receptor interactions .
  • Synthetic Accessibility: Yields for analogs range from 43% (compound 3q) to 50% (dihydropyridine derivatives), suggesting moderate synthetic efficiency.

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